molecular formula C16H16N6OS B3015561 2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 901147-84-0

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide

Cat. No. B3015561
CAS RN: 901147-84-0
M. Wt: 340.41
InChI Key: LVLQJVIYTVUSGM-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have been found to exhibit a wide range of biological activities . The compounds are inhibitors of Casein kinase 1 alpha and/or delta (CSNK1α and/or 6) useful for the treatment of proliferative disorders . Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves multistep reactions starting from 4-chloropyridine-3-sulfonamide . The structures of these derivatives were confirmed by infrared spectroscopy, proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, mass spectroscopy, and elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including the compound , is confirmed using various spectroscopic techniques . In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps . The final compounds are evaluated for their antifungal activity against strains of the genera Candida, Geotrichum, Rhodotorula, and Saccharomyces .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are confirmed by various spectroscopic techniques, including infrared spectroscopy, proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and mass spectroscopy .

Scientific Research Applications

Synthesis and Structural Analysis

The compound of interest has been involved in the synthesis and structural elucidation of various derivatives, highlighting its significance in the development of pharmaceutical agents with potential antimicrobial, antifungal, and antituberculosis activities. A study demonstrated the synthesis of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, focusing on their in-vitro antibacterial, antifungal, and antituberculosis properties. The chemical structures of these compounds were determined using spectroscopic techniques such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Antimicrobial Activity

Further research on pyrimidine-triazole derivatives synthesized from 4-(4-aminophenyl)morpholin-3-one by a multistep process revealed their antimicrobial efficacy against selected bacterial and fungal strains. The structures of these derivatives were established through various spectroscopic methods, including 1H NMR, infrared, and mass spectrometry, emphasizing the compound's role in developing new antimicrobial agents (Majithiya, J.J., & Bheshdadia, B., 2022).

Antiexudative Activity

The compound has also been explored for its antiexudative properties. In one study, the synthesis of pyrolin derivatives, including 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides, was reported. These derivatives exhibited significant antiexudative activity in animal models, suggesting their potential therapeutic applications in conditions associated with inflammation (Chalenko, N., Bezugly, P.A., Sirova, A.O., Chekman, I., & Demchenko, A., 2019).

Antioxidant Activity

Research into coordination complexes constructed from pyrazole-acetamide derivatives, including compounds structurally related to 2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide, has shown significant antioxidant activity. These findings highlight the potential of such compounds in oxidative stress-related disorders (Chkirate, K., Fettach, S., Karrouchi, K., Sebbar, N.K., Essassi, E., Mague, J., Radi, S., Faouzi, M., Adarsh, N.N., & Garcia, Y., 2019).

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives is related to their ability to inhibit Casein kinase 1 alpha and/or delta (CSNK1α and/or 6), which are useful for the treatment of proliferative disorders . Some compounds clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .

Future Directions

The future directions for research on 1,2,4-triazole derivatives include further exploration of their antifungal, antibacterial, and anticancer activities . There is also interest in understanding their potential as inhibitors of Casein kinase 1 alpha and/or delta (CSNK1α and/or 6) for the treatment of proliferative disorders .

properties

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c1-11-5-2-3-7-13(11)19-14(23)10-24-16-21-20-15(22(16)17)12-6-4-8-18-9-12/h2-9H,10,17H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLQJVIYTVUSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

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